3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one
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Description
3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one is an organic compound that belongs to the class of ketones It features a phenyl group attached to a propanone backbone, with a pyrrolidine ring substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of phenylacetone with pyrrolidine under specific conditions. One common method includes:
Starting Materials: Phenylacetone and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The phenylacetone is mixed with pyrrolidine and the base in the solvent, and the mixture is heated under reflux for several hours. After completion, the product is isolated through standard purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of
Properties
IUPAC Name |
3-phenyl-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQCDEYAAFXBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328664 |
Source
|
Record name | 3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201847 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
151647-54-0 |
Source
|
Record name | 3-phenyl-1-pyrrolidin-1-ylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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